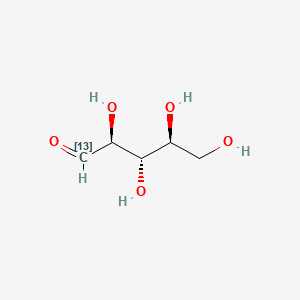
L-Ribose-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Ribose-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into L-Ribose. L-Ribose is a non-naturally occurring pentose sugar that serves as a starting material for synthesizing L-nucleoside analogues, which are important in antiviral and anticancer drug development . The incorporation of carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
L-Ribose-13C can be synthesized through microbial and enzymatic strategies. One common method involves the microbial oxidation of ribitol to produce L-Ribulose, which is then converted to L-Ribose . Enzymatic methods utilize sugar isomerases to convert L-Arabinose, L-Ribulose, or ribitol into L-Ribose . These methods are preferred over chemical synthesis due to their higher specificity and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound typically involves biotechnological approaches. Microbial biotransformation and enzymatic catalysis are employed to produce L-Ribose from biomass . These methods are scalable and can be optimized for higher yields and purity.
化学反応の分析
Types of Reactions
L-Ribose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce L-Ribonolactone, while reduction can yield L-Ribitol .
科学的研究の応用
L-Ribose-13C has a wide range of scientific research applications:
作用機序
The mechanism of action of L-Ribose-13C involves its incorporation into metabolic pathways where it serves as a precursor for various biochemical compounds. In NMR studies, the carbon-13 isotope provides detailed information about molecular structures and dynamics by acting as a tracer . This allows researchers to investigate the interactions and conformations of biomolecules with high precision.
類似化合物との比較
L-Ribose-13C is unique due to its stable isotope labeling, which distinguishes it from other similar compounds like D-Ribose and L-Ribulose. While D-Ribose is naturally occurring and widely used in energy metabolism, L-Ribose is non-natural and primarily used in pharmaceutical synthesis . L-Ribulose, an isomer of L-Ribose, is another similar compound used as a precursor in the synthesis of L-Ribose .
List of Similar Compounds
- D-Ribose
- L-Ribulose
- L-Arabinose
- L-Xylulose
This compound’s stable isotope labeling makes it particularly valuable for research applications, providing insights that are not possible with its unlabeled counterparts.
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
(2S,3S,4S)-2,3,4,5-tetrahydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m1/s1/i1+1 |
InChIキー |
PYMYPHUHKUWMLA-ONVQHORQSA-N |
異性体SMILES |
C([C@@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
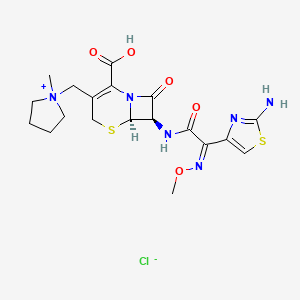
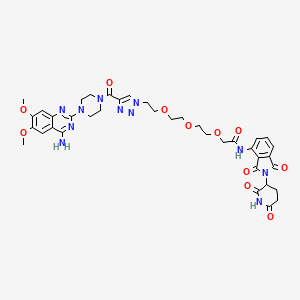



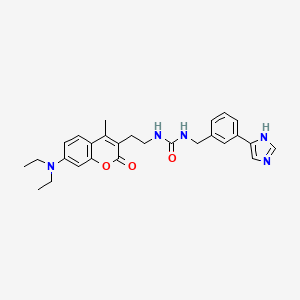

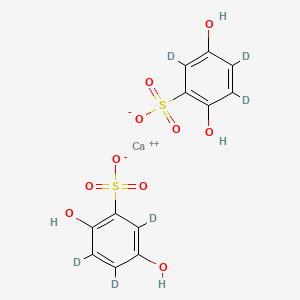
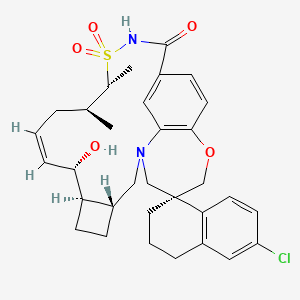

![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)

